3-Dibutylaminoacrolein
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Overview
Description
3-Dibutylaminoacrolein is an organic compound characterized by the presence of a dibutylamino group attached to an acrolein backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Dibutylaminoacrolein typically involves the reaction of dibutylamine with acrolein. This reaction can be carried out under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The reaction is generally performed in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 25-30°C to ensure optimal reaction conditions.
Industrial Production Methods: For industrial-scale production, the process is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of automated systems allows for precise control over reaction parameters, ensuring the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 3-Dibutylaminoacrolein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dibutylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
3-Dibutylaminoacrolein has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Dibutylaminoacrolein involves its interaction with various molecular targets within cells. The compound can bind to proteins and enzymes, altering their activity and affecting cellular pathways. This interaction can lead to changes in cellular function, which may be harnessed for therapeutic purposes.
Comparison with Similar Compounds
3-Dimethylaminoacrolein: Similar in structure but with a dimethylamino group instead of a dibutylamino group.
3-Diethylaminoacrolein: Contains a diethylamino group, offering different chemical properties and reactivity.
Uniqueness: 3-Dibutylaminoacrolein is unique due to its larger alkyl groups, which can influence its solubility, reactivity, and interaction with biological molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C11H21NO |
---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
(E)-3-(dibutylamino)prop-2-enal |
InChI |
InChI=1S/C11H21NO/c1-3-5-8-12(9-6-4-2)10-7-11-13/h7,10-11H,3-6,8-9H2,1-2H3/b10-7+ |
InChI Key |
IDHUWHYABNVTKT-JXMROGBWSA-N |
Isomeric SMILES |
CCCCN(CCCC)/C=C/C=O |
Canonical SMILES |
CCCCN(CCCC)C=CC=O |
Origin of Product |
United States |
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